molecular formula C18H23NO3 B1666768 BENZYL ALCOHOL, alpha-(4-(4-AMINO-2-METHOXYPHENOXY)BUTYL)- CAS No. 101782-07-4

BENZYL ALCOHOL, alpha-(4-(4-AMINO-2-METHOXYPHENOXY)BUTYL)-

Cat. No. B1666768
M. Wt: 301.4 g/mol
InChI Key: YGJGKTNJFAATDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl alcohol, alpha-(4-(4-amino-2-methoxyphenoxy)butyl)- is a bioactive chemical.

Scientific Research Applications

  • Photocatalytic Oxidation : Benzyl alcohol and its derivatives can undergo photocatalytic oxidation to form corresponding aldehydes. This process is facilitated by titanium dioxide under visible light irradiation, highlighting its potential in photocatalytic applications (Higashimoto et al., 2009).

  • Biosynthesis in E. coli : Engineering Escherichia coli for the biosynthesis of benzyl alcohol from glucose demonstrates the feasibility of renewable production methods for this compound, which is significant for sustainable chemical synthesis (Pugh et al., 2015).

  • Asymmetric Synthesis of Amino Alcohols : Tert-butanesulfinyl aldimines and ketimines are used as precursors for synthesizing protected 1,2-amino alcohols, including those with a benzyloxy substituent. These processes are crucial in the synthesis of complex organic molecules (Tang et al., 2001).

  • Protective Group in Organic Synthesis : 4-Methoxy-α-methylbenzyl alcohol has been utilized as a protecting group for carboxylic acids, showcasing its role in facilitating organic synthesis processes (Yoo et al., 1990).

  • Lignin Degradation : Studies on fungi like Aspergillus flavus show the utilization of certain benzyl alcohol derivatives as carbon sources, providing insights into the biological breakdown of lignin-related compounds (Betts & Dart, 1989).

  • Formation of α-Aminoketones : The reaction between benzylic alcohols and rhodium azavinyl carbenoids, resulting in the cleavage of C-OH bonds and formation of C-C bonds, is a novel method for producing α-aminoketones, important in various chemical syntheses (Mi et al., 2016).

  • Catalysis in Polymerization : Certain benzyl alcohol derivatives have been studied for their role in catalyzing the ring-opening polymerization of lactides, important in polymer chemistry (Lu et al., 2019).

properties

CAS RN

101782-07-4

Product Name

BENZYL ALCOHOL, alpha-(4-(4-AMINO-2-METHOXYPHENOXY)BUTYL)-

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

5-(4-amino-2-methoxyphenoxy)-1-phenylpentan-1-ol

InChI

InChI=1S/C18H23NO3/c1-21-18-13-15(19)10-11-17(18)22-12-6-5-9-16(20)14-7-3-2-4-8-14/h2-4,7-8,10-11,13,16,20H,5-6,9,12,19H2,1H3

InChI Key

YGJGKTNJFAATDH-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N)OCCCCC(C2=CC=CC=C2)O

Canonical SMILES

COC1=C(C=CC(=C1)N)OCCCCC(C2=CC=CC=C2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzyl alcohol, alpha-(4-(4-amino-2-methoxyphenoxy)butyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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